molecular formula C8H7NO6S B14256971 2-Carbamoyl-5-sulfobenzoic acid CAS No. 357922-47-5

2-Carbamoyl-5-sulfobenzoic acid

Cat. No.: B14256971
CAS No.: 357922-47-5
M. Wt: 245.21 g/mol
InChI Key: FLXIOEZRDKKOOK-UHFFFAOYSA-N
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Description

2-Carbamoyl-5-sulfobenzoic acid is an organic compound that features both a carbamoyl group and a sulfonic acid group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-5-sulfobenzoic acid typically involves the introduction of the carbamoyl and sulfonic acid groups onto a benzoic acid derivative. One common method involves the reaction of 2-aminobenzoic acid with sulfur trioxide to introduce the sulfonic acid group, followed by the reaction with phosgene or urea to introduce the carbamoyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-5-sulfobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Carbamoyl-5-sulfobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-5-sulfobenzoic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-sulfobenzoic acid: Similar structure but with a hydroxyl group instead of a carbamoyl group.

    2-Amino-5-sulfobenzoic acid: Contains an amino group instead of a carbamoyl group.

    5-Sulfosalicylic acid: Features a hydroxyl group ortho to the sulfonic acid group.

Uniqueness

2-Carbamoyl-5-sulfobenzoic acid is unique due to the presence of both carbamoyl and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

357922-47-5

Molecular Formula

C8H7NO6S

Molecular Weight

245.21 g/mol

IUPAC Name

2-carbamoyl-5-sulfobenzoic acid

InChI

InChI=1S/C8H7NO6S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H2,9,10)(H,11,12)(H,13,14,15)

InChI Key

FLXIOEZRDKKOOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)N

Origin of Product

United States

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